molecular formula C21H27N3O5 B5101372 N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE

N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5101372
M. Wt: 401.5 g/mol
InChI Key: SSFXAXLSAZBEOC-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a hydrazinecarboxamide group, a triethoxybenzoyl group, and a methylphenyl group

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(25)23-24-21(26)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFXAXLSAZBEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the hydrazinecarboxamide group: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.

    Introduction of the triethoxybenzoyl group: This step involves the reaction of the hydrazinecarboxamide intermediate with a triethoxybenzoyl chloride in the presence of a base to form the desired product.

    Attachment of the methylphenyl group: The final step involves the reaction of the intermediate with a methylphenyl derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-METHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-METHYLPHENYL)-2-(3,4,5-TRIMETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

    N-(4-METHYLPHENYL)-2-(3,4,5-DIMETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE: This compound has fewer methoxy groups, which may affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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